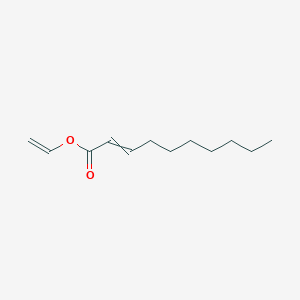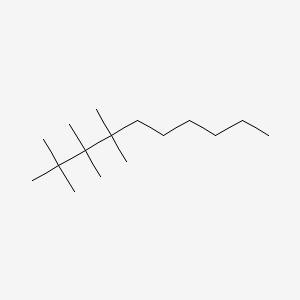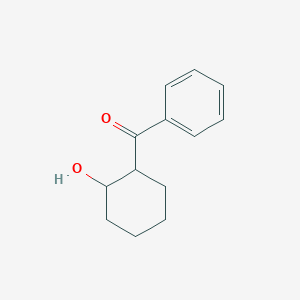
Methanone, (2-hydroxycyclohexyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (2-hydroxycyclohexyl)phenyl-, also known as 1-hydroxycyclohexyl phenyl ketone, is a chemical compound with the molecular formula C13H16O2. It is commonly used as a photoinitiator in various industrial applications, particularly in the field of UV curing. This compound is known for its high efficiency and stability, making it a valuable component in the production of coatings, inks, and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (2-hydroxycyclohexyl)phenyl- typically involves the following steps:
Acylation: Cyclohexanecarboxylic acid is reacted with phosphorus trichloride to form cyclohexanecarbonyl chloride.
Friedel-Crafts Acylation: The cyclohexanecarbonyl chloride is then reacted with benzene in the presence of aluminum chloride to form cyclohexyl phenyl ketone.
Hydrolysis: The cyclohexyl phenyl ketone is hydrolyzed to form 1-hydroxycyclohexyl phenyl ketone.
Industrial Production Methods
In industrial settings, the production of methanone, (2-hydroxycyclohexyl)phenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-hydroxycyclohexyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone and benzoic acid.
Reduction: Formation of cyclohexanol and phenylmethanol.
Substitution: Formation of various substituted cyclohexyl phenyl ketones.
Scientific Research Applications
Methanone, (2-hydroxycyclohexyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of UV-curable resins.
Biology: Employed in the study of photochemical reactions and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.
Mechanism of Action
The primary mechanism of action of methanone, (2-hydroxycyclohexyl)phenyl- involves the absorption of UV light, leading to the formation of reactive radicals. These radicals initiate polymerization reactions, resulting in the formation of cross-linked polymer networks. The compound’s efficiency as a photoinitiator is attributed to its ability to generate a high concentration of radicals upon UV exposure .
Comparison with Similar Compounds
Similar Compounds
Methanone, (1-hydroxycyclohexyl)phenyl-: Similar in structure but differs in the position of the hydroxyl group.
Methanone, (2-hydroxyphenyl)phenyl-: Contains a phenyl group instead of a cyclohexyl group.
Methanone, (4-methoxyphenyl)phenyl-: Contains a methoxy group in place of the hydroxyl group.
Uniqueness
Methanone, (2-hydroxycyclohexyl)phenyl- is unique due to its high efficiency as a photoinitiator and its stability under UV light. Its ability to generate a high concentration of radicals makes it particularly valuable in industrial applications where rapid curing is required .
Properties
CAS No. |
18621-79-9 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(2-hydroxycyclohexyl)-phenylmethanone |
InChI |
InChI=1S/C13H16O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11-12,14H,4-5,8-9H2 |
InChI Key |
GGEVAIVUOYYOKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



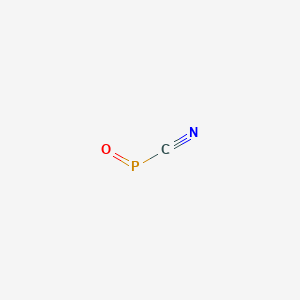
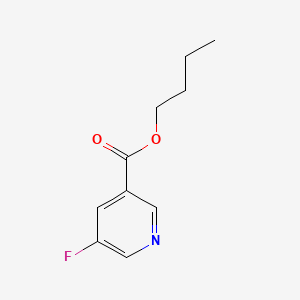
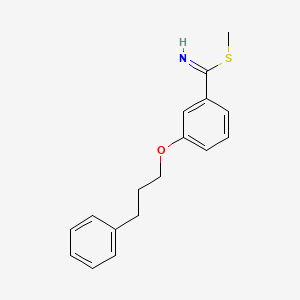
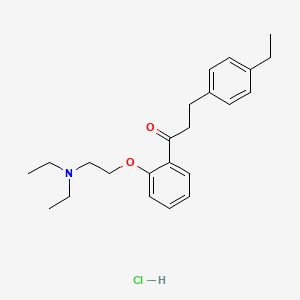

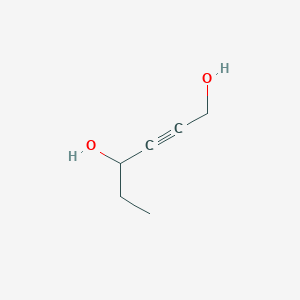
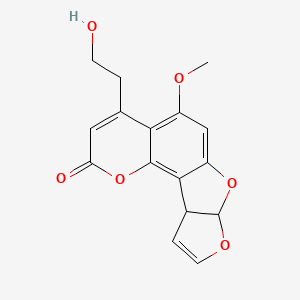

![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)

